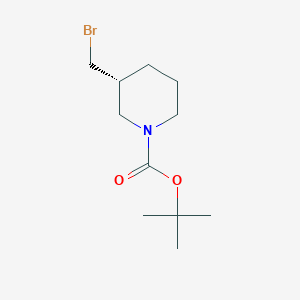

(R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate

説明

(R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H20BrNO2 and its molecular weight is 278.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Mode of Action

It is presumed that they interact with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR) .

Biochemical Pathways

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Result of Action

The molecular and cellular effects of piperidine derivatives can vary widely depending on the specific compound and its mechanism of action. Some piperidine derivatives have been found to have biological activity and pharmacological applications .

生物活性

(R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate is a chiral piperidine derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a bromomethyl group at the 3-position of the piperidine ring, serves as a versatile building block in organic synthesis and may lead to derivatives with significant pharmacological properties.

- Molecular Formula : C₁₁H₁₈BrNO₂

- Molecular Weight : 278.19 g/mol

- Structure : The compound features a tert-butyl ester and a bromomethyl substituent, which enhances its reactivity in nucleophilic substitution reactions.

While this compound itself may not exhibit specific biological activity, it acts primarily as a precursor for synthesizing various functionalized piperidine derivatives. The biological activity of these derivatives is contingent on their specific structures and the functionalities introduced during synthesis. For instance, derivatives synthesized from this compound have been investigated for their roles as selective norepinephrine reuptake inhibitors (SNRIs) .

Biological Activity Overview

Research indicates that derivatives of this compound may exhibit diverse biological activities, including:

- Norepinephrine Reuptake Inhibition : Some derivatives have shown potential as SNRIs, which are relevant in treating depression and anxiety disorders .

- Anticancer Activity : Compounds derived from similar piperidine structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

- Neuroprotective Effects : Initial studies indicate that certain derivatives may modulate neuroprotective pathways, although further research is necessary to elucidate specific mechanisms .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Norepinephrine Reuptake Inhibitors : A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of novel 3-arylpiperidines derived from this compound. These compounds exhibited selective inhibition of norepinephrine reuptake, indicating their potential as antidepressants .

- Anticancer Potential : Research has shown that piperidine derivatives can inhibit cell growth in acute lymphoblastic leukemia cell lines by targeting protein kinase B/AKT pathways. This suggests that this compound could be a precursor for developing anticancer agents .

- Neuroprotective Studies : Interaction studies have indicated that certain derivatives may influence inflammation and neuroprotection pathways, although detailed mechanisms remain to be fully characterized .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-Tert-butyl 3-(chloromethyl)piperidine-1-carboxylate | Chloromethyl instead of bromomethyl | Less reactive; limited data on biological activity |

| (R)-Tert-butyl 3-(bromobenzylamino)piperidine-1-carboxylate | Bromobenzylamino group | Potential neuroprotective effects |

| (S)-Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate | Iodomethyl group | Higher reactivity; potential for diverse biological applications |

科学的研究の応用

Synthesis of Biologically Active Compounds

One of the primary applications of (R)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate is as an intermediate in the synthesis of various biologically active molecules. Notably, it is used in the preparation of GSK690693, a potent inhibitor of protein kinase B (AKT), which has been shown to inhibit growth and induce apoptosis in acute lymphoblastic leukemia cell lines . This highlights its significance in cancer research and therapeutic development.

Protein Kinase Inhibition

The compound's ability to serve as a precursor for protein kinase inhibitors positions it as a crucial player in drug discovery. Protein kinases are essential for numerous cellular processes, and their dysregulation is often linked to cancer and other diseases. The synthesis of selective inhibitors using this compound can lead to advancements in targeted therapies .

Nociceptin Antagonists

Another notable application involves its use in developing nociceptin antagonists. Nociceptin, a neuropeptide, plays a significant role in pain modulation and various physiological processes. Compounds derived from this compound have been investigated for their potential to modulate nociceptin signaling pathways, providing insights into pain management therapies .

Case Study 1: Synthesis of GSK690693

A detailed study demonstrated the synthetic route from this compound to GSK690693. The process involved several steps, including bromination and subsequent reactions that led to the formation of the kinase inhibitor. This case exemplifies how intermediates like this compound facilitate complex synthetic pathways in medicinal chemistry .

Case Study 2: Development of Piperidine Derivatives

Research has shown that this compound can be transformed into various piperidine derivatives, which are prevalent in pharmaceutical applications. These derivatives have been linked to multiple therapeutic areas, including central nervous system disorders and metabolic diseases. The versatility of this compound allows chemists to explore a wide range of modifications leading to novel drug candidates .

特性

IUPAC Name |

tert-butyl (3R)-3-(bromomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGZYACWICDRRD-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。